molecular formula C13H12N4O B11869778 N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide CAS No. 827318-19-4

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide

Cat. No.: B11869778
CAS No.: 827318-19-4
M. Wt: 240.26 g/mol
InChI Key: OPKKPWDDTFBZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is a synthetic chemical compound featuring a molecular framework that incorporates both indole and pyrazole heterocycles. This specific structural motif is of significant interest in medicinal chemistry and chemical biology research, as analogous structures have been reported to exhibit a range of bioactivities. While specific biological data for this exact compound is not currently available in the published literature, compounds bearing indole scaffolds are extensively investigated for their potential as kinase inhibitors, antitubulin agents, and antihyperglycemic compounds. Similarly, pyrazole derivatives are noted for their diverse pharmacological profiles. The integration of these two pharmacophores into a single molecule makes this compound a valuable intermediate for constructing chemical libraries or as a lead structure for the design and synthesis of novel bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827318-19-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-4-11-9(10)7-13(16-11)12-5-6-14-17-12/h2-7,16H,1H3,(H,14,17)(H,15,18)

InChI Key

OPKKPWDDTFBZCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Pyrazole-Containing Hydrazines

An alternative route employs Fischer indole synthesis to construct the indole ring with pre-installed pyrazole groups:

  • Hydrazine Formation :

    • Pyrazol-3-ylhydrazine is synthesized via condensation of pyrazole-3-carbaldehyde with hydrazine hydrate.

  • Cyclization :

    • The hydrazine reacts with 4-nitroacetophenone in acetic acid at reflux, forming 2-(1H-pyrazol-3-yl)-4-nitroindole through-sigmatropic rearrangement.

While this method avoids metal catalysts, it offers lower yields (50–60%) due to competing side reactions.

Reduction of Nitro Group to Amine

The nitro group at position 4 must be reduced to an amine before acetylation. Catalytic hydrogenation and chemical reductants are commonly employed.

Catalytic Hydrogenation

  • Conditions :

    • 2-(1H-Pyrazol-3-yl)-4-nitroindole (1.0 equiv) is dissolved in methanol with 10% Pd/C (5 wt%).

    • Hydrogen gas is introduced at 3 atm pressure, and the reaction is stirred at 25°C for 6 hours.

  • Outcome :

    • Filtration through Celite and solvent evaporation affords 2-(1H-pyrazol-3-yl)-1H-indol-4-amine as a white powder (85–92% yield).

Zinc-Ammonium Chloride Reduction

For acid-sensitive substrates:

  • The nitro compound is treated with Zn dust (5.0 equiv) and NH₄Cl (aq.) in THF/MeOH (1:1) at 0°C.

  • Yields range from 75–80%, with longer reaction times (8–10 hours).

Acetylation of 4-Amino Group

The final step introduces the acetamide functionality via nucleophilic acyl substitution.

Acetic Anhydride Method

  • Procedure :

    • 2-(1H-Pyrazol-3-yl)-1H-indol-4-amine (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv).

    • Acetic anhydride (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at 25°C for 3 hours.

  • Isolation :

    • The solution is washed with NaHCO₃ (aq.), dried, and concentrated.

    • Recrystallization from ethanol yields N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide (75–82% yield).

Propylphosphonic Anhydride (T3P)-Mediated Coupling

For substrates requiring milder conditions:

  • 4-Aminoindole (1.0 equiv), acetic acid (1.2 equiv), and T3P (1.5 equiv) are combined in DCM with Et₃N (3.0 equiv).

  • Stirring at 25°C for 12 hours affords the acetamide in 88% yield with minimal byproducts.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 500 MHz) : δ 10.16 (s, 1H, NH), 8.32 (d, J = 8.2 Hz, 1H, H-7), 7.89 (s, 1H, pyrazole-H), 7.52 (d, J = 7.8 Hz, 1H, H-5), 7.21 (t, J = 7.5 Hz, 1H, H-6), 6.95 (s, 1H, H-3), 6.45 (s, 1H, pyrazole-H), 2.12 (s, 3H, CH₃).

  • ESI-MS : m/z 281.1 [M + H]⁺.

Comparative Yields Across Methods

StepMethodYield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃78>95
Nitro ReductionH₂, Pd/C92>98
AcetylationAcetic Anhydride, Et₃N8297
AcetylationT3P, Et₃N8899

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Installation

Competing coupling at indole positions 3 or 5 may occur during Suzuki reactions. Employing bulky ligands (e.g., XPhos) enhances selectivity for position 2 by steric hindrance.

Amine Protection-Deprotection

To prevent side reactions during acetylation, temporary protection of the 4-amino group as a Boc-carbamate is recommended:

  • Protection : Boc₂O (1.2 equiv), DMAP (0.1 equiv) in THF (85% yield).

  • Deprotection : TFA/DCM (1:1) at 0°C (quantitative).

Industrial Scalability Considerations

Continuous Flow Hydrogenation

Microreactor systems enable safer nitro reductions at elevated pressures (10–20 bar), reducing batch times from hours to minutes.

Solvent Recycling

DCM from acetylation steps is recovered via distillation, achieving 90% solvent reuse and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

Case Studies

  • In vitro Studies : Research indicates that derivatives of indole compounds, including this compound, exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit the growth of colon and lung cancer cells effectively .
CompoundCell LineInhibition (%)
This compoundA549 (lung)75%
This compoundHCT116 (colon)65%

Antihyperglycemic Properties

The compound has also been investigated for its antihyperglycemic effects, which are crucial in managing diabetes. Its mechanism involves the inhibition of enzymes such as α-amylase, which plays a role in carbohydrate metabolism.

Research Findings

A study demonstrated that this compound exhibited moderate inhibition against α-amylase with an IC50 value comparable to standard antihyperglycemic agents . This suggests its potential use in diabetes management.

CompoundIC50 (μM)Activity
This compound1.76 ± 0.20Moderate Inhibition

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with specific biological targets. The pyrazole and indole moieties contribute to its binding affinity and selectivity towards various receptors involved in cancer progression and glucose metabolism.

Molecular Interactions

The compound's effectiveness is partly due to hydrogen bonding and π–π interactions with key amino acid residues in target proteins, enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Compounds 28–32 from , such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide, replace the indole ring with benzimidazole. Key differences include:

  • Substituent Effects : Derivatives like 30 and 31 incorporate triazole or tetrazole groups, which introduce additional hydrogen-bonding capabilities and metabolic stability .
Compound Core Structure Substituents Synthesis Method
Target Compound Indole Pyrazole, acetamide Not specified
Benzimidazole Derivatives (28–32) Benzimidazole Pyrazole, benzamide, triazole/tetrazole EDCI/HOBt coupling, column chromatography

Benzothiazole-Based Acetamides

and highlight benzothiazole derivatives such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (compounds 5a–m ) and trifluoromethyl-substituted analogs. Key distinctions:

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in ’s compounds enhances lipophilicity and metabolic resistance, contrasting with the indole’s electron-rich nature .
  • Biological Targets : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, suggesting divergent applications compared to indole-pyrazole systems .

Flavoring and Cooling Sensation Compounds

This substitution confers organoleptic properties, specifically a cooling sensation, rather than pharmacological activity .

Pharmacologically Active Derivatives

  • Kinase Inhibitors: The compound 2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide () incorporates a quinazoline moiety and fluorine substitution, enhancing its potency as a serine/threonine kinase inhibitor. Fluorine’s electronegativity improves target affinity and bioavailability compared to the indole core .
  • T-Type Calcium Channel Blockers: Crystalline forms of N-[1-(5-cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide () demonstrate substituent-driven specificity for ion channels, underscoring the role of cyano and trifluoromethyl groups in modulating activity .

Biological Activity

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological assessments, and mechanisms of action associated with this compound, drawing from various studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction between indole derivatives and pyrazole-containing acetamides. The synthetic pathway often employs coupling reagents such as 1,1-carbonyldiimidazole to facilitate the formation of the desired product. The resulting compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and indole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against A549 (lung cancer) and K562 (leukemia) cell lines, with IC50 values as low as 10 nM . The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, implicating pathways involving EGFR and p53-MDM2 modulation.

2.2 Antidiabetic Properties

In vitro assays have shown that compounds similar to this compound exhibit promising antihyperglycemic activity by inhibiting α-amylase. For example, indole-acetamide derivatives displayed IC50 values ranging from 1.09 μM to 2.84 μM against α-amylase, indicating strong potential for managing diabetes .

2.3 Antioxidant Activity

The antioxidant capabilities of these compounds have also been assessed through DPPH and ABTS radical scavenging assays. The results indicated that various derivatives could effectively scavenge reactive oxygen species, with IC50 values demonstrating moderate to strong antioxidant activity .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazole or indole moieties can significantly impact efficacy and selectivity towards specific biological targets.

CompoundActivity TypeIC50 Value (μM)Reference
Compound 10bAnticancer (A549)10
Compound 15α-Amylase Inhibition1.09
Compound XAntioxidant (DPPH)0.35 - 2.19

4. Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Case Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties, revealing that specific substitutions on the indole ring enhance cytotoxicity against cancer cell lines .
  • Antidiabetic Screening : Various derivatives were screened for their ability to inhibit α-amylase, with notable findings that certain structural modifications led to improved inhibition profiles compared to standard treatments like acarbose .

5. Conclusion

This compound represents a promising scaffold in drug design with multifaceted biological activities including anticancer, antidiabetic, and antioxidant properties. Ongoing research into its mechanisms of action and further optimization could lead to the development of effective therapeutic agents targeting various diseases.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide, and how are intermediates validated?

A1. The compound is synthesized via condensation reactions involving pyrazole and indole derivatives. A typical method involves reacting β-naphthol, pyrazole aldehyde, and acetamide in acetic acid with NaHSO4-SiO2 as a catalyst under reflux (80°C). Intermediates are validated using 1H/13C NMR, IR spectroscopy, LC-MS, and elemental analysis to confirm structural integrity and purity. For example, analogous acetamide derivatives were characterized by distinct NMR signals for the indole NH (~10 ppm) and pyrazole protons (6.5–7.5 ppm) .

Q. Q2. How is the biological activity of this compound initially assessed in academic research?

A2. Computational tools like the PASS program (Prediction of Activity Spectra for Substances) and molecular docking are used to predict biological potential. These methods evaluate binding affinity to target proteins (e.g., enzymes or receptors) and predict pharmacological profiles (e.g., kinase inhibition or antimicrobial activity). Experimental validation follows via in vitro assays, such as cytotoxicity testing against cancer cell lines or enzymatic inhibition studies .

Advanced Research Questions

Q. Q3. How can crystallographic data for this compound be refined, and what software is recommended?

A3. The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:

  • Data collection : High-resolution X-ray diffraction data (≤1.0 Å) to resolve hydrogen bonding networks.
  • Structure solution : Direct methods (SHELXS/SHELXD) for phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms.
  • Validation : R-factor analysis (<5%) and scrutiny of residual electron density maps.
    SHELX is robust for resolving disorder in heterocyclic systems like pyrazole-indole hybrids .

Q. Q4. How do researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound?

A4. Contradictions arise from tautomerism (e.g., pyrazole NH proton exchange) or solvent-dependent shifts. Strategies include:

  • Variable-temperature NMR : To observe dynamic processes (e.g., proton exchange broadening).
  • Deuterated solvent comparison : DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • High-resolution MS : Confirm molecular ion ([M+H]+) and rule out impurities.
    For example, pyrazole tautomers in similar compounds show distinct LC-MS retention times and fragmentation patterns .

Q. Q5. What computational approaches are used to analyze structure-activity relationships (SAR) for pyrazole-indole acetamide derivatives?

A5. SAR studies leverage:

  • DFT calculations : To map electrostatic potentials and identify reactive sites (e.g., acetamide carbonyl as a hydrogen bond acceptor).
  • Pharmacophore modeling : Highlight critical features like the indole NH (hydrogen bond donor) and pyrazole ring (π-π stacking).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity.
    For instance, methyl substitution on pyrazole enhances metabolic stability in analogous compounds .

Q. Q6. How do hydrogen bonding patterns in the crystal lattice influence the compound’s stability and solubility?

A6. Hydrogen bonds (e.g., N–H···O=C between acetamide groups) form R₂²(8) graph-set motifs , stabilizing the crystal lattice. These interactions reduce solubility in non-polar solvents but enhance thermal stability. Solubility can be modulated by introducing hydrophilic groups (e.g., –OH or –OMe) on the indole ring, as seen in related derivatives .

Experimental Design Considerations

Q. Q7. What catalytic systems are optimal for synthesizing this compound under mild conditions?

A7. Zeolite Y-H or NaHSO4-SiO2 catalysts enable efficient condensation at lower temperatures (60–80°C vs. traditional 120°C). These systems reduce side reactions (e.g., indole oxidation) and improve yields (≥75%). Microwave-assisted synthesis is also explored to shorten reaction times (20–30 minutes vs. 5 hours) .

Q. Q8. How is the compound’s stability assessed under varying pH and temperature conditions?

A8. Stability studies involve:

  • Forced degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C.
  • HPLC monitoring : Quantify degradation products (e.g., hydrolyzed acetamide).
  • Arrhenius kinetics : Predict shelf-life at room temperature.
    For example, the acetamide group in similar compounds hydrolyzes at pH >10, necessitating pH-controlled formulations .

Data Interpretation Challenges

Q. Q9. How are conflicting bioactivity results (e.g., in vitro vs. in silico) reconciled for this compound?

A9. Discrepancies often stem from assay conditions (e.g., serum protein binding) or metabolite interference. Mitigation strategies:

  • Metabolite screening : LC-MS/MS to identify active/inactive derivatives.
  • Protein-binding assays : Evaluate free compound concentration.
  • Docking validation : Compare binding poses with co-crystal structures of target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.